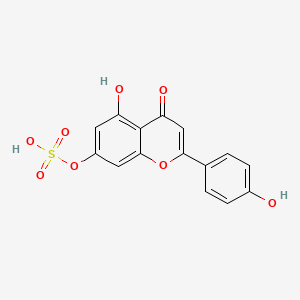

Apigenin 7-sulfate

Description

Overview of Flavonoids as Polyphenolic Compounds in Biological Systems

Flavonoids are a major class of naturally occurring polyphenolic compounds found widely in fruits, vegetables, grains, and other plant-based foods and beverages like tea and wine. nih.govresearchgate.net With over 8,000 different flavonoids identified, they represent a diverse group of secondary metabolites that plants synthesize to perform various essential functions. nih.gov These roles include protecting the plant from environmental stressors such as UV radiation and pathogenic microbes, attracting pollinating insects, and regulating cell growth. oregonstate.edumdpi.com

Structurally, flavonoids share a common 15-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocycle (C ring). nih.gov The extensive structural diversity within the flavonoid family arises from variations in this basic structure, leading to their classification into several subgroups, including flavones, flavonols, flavanones, isoflavones, flavan-3-ols, and anthocyanidins. nih.govoregonstate.edu

In biological systems, flavonoids are recognized for their broad spectrum of health-promoting effects, which are largely attributed to their antioxidant, anti-inflammatory, antidiabetic, and neuroprotective activities. nih.govoregonstate.edu These properties stem from their ability to scavenge free radicals, modulate key cellular enzyme functions, and interfere with cell-signaling cascades. nih.govoregonstate.edu The consumption of flavonoid-rich foods is associated with protective benefits against several chronic conditions. researchgate.netnih.gov

Distinctive Characteristics of Sulfated Flavonoids as Metabolites

When flavonoids are consumed, they undergo extensive metabolism in the human body, primarily in the small intestine and liver. nih.gov One of the key metabolic pathways is sulfation, a Phase II detoxification reaction where a sulfate (B86663) group is attached to a hydroxyl group on the flavonoid structure. oregonstate.eduresearchgate.net This reaction is catalyzed by cytosolic enzymes known as sulfotransferases (SOTs). nih.gov The resulting compounds are known as sulfated flavonoids or flavonoid sulfates. researchgate.net

The addition of a negatively charged sulfate group significantly alters the physicochemical properties of the parent flavonoid. nih.gov Key characteristics of sulfated flavonoids as metabolites include:

Increased Polarity and Water Solubility : Sulfation dramatically increases the polarity and water solubility of flavonoids. nih.govmdpi.com This transformation facilitates their transport in the bloodstream and subsequent excretion from the body through bile and urine. oregonstate.edumdpi.com

Role in Detoxification : The process of sulfation is a crucial detoxification mechanism, converting less polar flavonoids into more easily excretable forms, which can limit their potential toxicity. mdpi.com

In plants, sulfated flavonoids also play specific roles, including involvement in molecular recognition, detoxification, growth regulation, and co-pigmentation with anthocyanins. nih.govkaust.edu.sa

Significance of Apigenin (B1666066) 7-sulfate as a Specific Flavone (B191248) Sulfate Derivative

Apigenin 7-sulfate is a sulfated derivative of apigenin, a prominent flavone found in many fruits, vegetables, and herbs. nih.govtandfonline.com As a metabolite, this compound represents one of the forms in which apigenin exists in the body after consumption and metabolic processing. nih.gov This specific derivative has been identified in various plant species, including Bixa orellana (achiote tree) and Fuchsia procumbens. vulcanchem.comhmdb.canih.gov

The structural and chemical properties of this compound are detailed in the table below.

| Property | Value |

| IUPAC Name | [5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

| Molecular Formula | C₁₅H₁₀O₈S |

| Molecular Weight | 350.30 g/mol |

| Chemical Class | Flavones |

Research has highlighted the biological activities of this compound, distinguishing it as a significant metabolite. Studies have demonstrated its antioxidant effects through multiple mechanisms. For instance, it can directly trap reactive carbonyl species, thereby inhibiting the formation of advanced glycation end-products (AGEs). It also provides mitochondrial protection by reducing oxidative stress. In models of doxorubicin-induced nephropathy, this compound was shown to restore the activity of superoxide (B77818) dismutase (SOD) and reduce markers of oxidative damage.

Furthermore, this compound exhibits anti-inflammatory properties. In macrophage cell models, it has been shown to significantly reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-10 by inhibiting key signaling pathways such as NF-κB.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56857-56-8 |

|---|---|

Molecular Formula |

C15H10O8S |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21) |

InChI Key |

UQUHXFINOFUDCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O |

melting_point |

347.5 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Distribution of Apigenin 7 Sulfate

Identification in Specific Plant Species

Apigenin (B1666066) 7-sulfate has been isolated and identified in several plant species, highlighting its widespread, albeit sometimes localized, presence in the plant kingdom.

Bixa orellana (Annatto) as a Source

Bixa orellana, commonly known as annatto (B74696) or achiote, is a significant source of apigenin 7-sulfate. Studies have reported its presence in various parts of the plant, including its leaves and seeds. For instance, this compound has been identified as a constituent of Bixa orellana leaves nih.govhmdb.caresearchgate.net. Research also indicates the presence of "apigenin-7-bisulfate" in the seeds of Bixa orellana nrfhh.com. The plant is recognized for containing various "sulphated derivates" indexcopernicus.com, with apigenin 7-O-sulphate being specifically noted among its constituents researchgate.net.

Detection in Eclipta prostrata

Eclipta prostrata, an annual herb belonging to the Asteraceae family, is another well-documented source of this compound mdpi.comkoreascience.krkoreascience.krnih.govnih.govnih.govkoreascience.krmdpi.commdpi.comresearchgate.netresearchgate.net. Several studies have reported the isolation and identification of this compound from this species mdpi.comnih.govkoreascience.krmdpi.com. For example, Lee et al. reported the isolation of both luteolin-7-sulfate and apigenin-7-sulfate from E. prostrata mdpi.com. Analytical studies using liquid chromatography-mass spectrometry (LC-MS) have confirmed its presence, sometimes as a main component in certain samples mdpi.comnih.govnih.govresearchgate.net.

Presence in Seagrass Zostera noltii

The marine angiosperm Zostera noltii also harbors this compound, particularly in specific geographical regions. Research has identified it as a significant flavonoid in certain populations of this seagrass frontiersin.orgresearchgate.netmdpi.commdpi.comnih.govresearchgate.netuib.nonih.govsemanticscholar.org. In the Bay of Cadiz, Z. noltii populations have been characterized by the common presence of this compound as a major flavonoid, constituting a substantial percentage of the total flavonoid content frontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.netsemanticscholar.org. For instance, this compound represented 71% and 83% of the total flavonoids in autumn and spring collections, respectively, from Cadiz nih.govresearchgate.netsemanticscholar.org. While previously detected in small amounts in Z. noltii from other regions, it was notably absent in some specific studies mdpi.com.

Variability of this compound Content in Plant Populations and Geographic Zones

The concentration of this compound within plant species can exhibit considerable variability, influenced by factors such as geographic location, environmental conditions, and even collection year.

In Zostera noltii, significant geographical differentiation in flavonoid profiles has been observed. Populations from the Bay of Cadiz are notably rich in this compound, whereas populations from the Bay of Arcachon are dominated by diosmetin (B1670712) 7-sulfate frontiersin.orgnih.govresearchgate.net. This suggests distinct chemotypes within the species, potentially adapted to different environmental pressures frontiersin.orgmdpi.comnih.govresearchgate.netnih.gov. For example, Z. noltii from the East coast of Norway showed apigenin 7-O-sulphate as the main flavonoid, but with a lower relative content of sulphated flavonoids compared to West coast populations uib.no. Regional differences in the relative amounts of sulfated flavonoids have also been noted, with some populations exhibiting significantly higher levels than others mdpi.com.

In Eclipta prostrata, variations in this compound content have been linked to the year of collection, even within samples from the same locality. These variations led to classifications based on whether luteolin (B72000) 7-sulfate or this compound was the predominant component mdpi.comnih.govnih.govresearchgate.net.

Co-occurrence with Other Sulfated Flavonoids

This compound rarely occurs in isolation; it is frequently found alongside other sulfated flavonoids and related phenolic compounds. This co-occurrence is characteristic of the metabolic profiles of plants known to produce these types of compounds.

In Eclipta prostrata, this compound has been identified along with other sulfated flavonoids such as luteolin 7-sulfate, diosmetin 7-sulfate, and diosmetin 3'-sulfate mdpi.comkoreascience.krkoreascience.krnih.govnih.govmdpi.comresearchgate.netresearchgate.net. Some studies indicate that samples with high this compound content may have lower levels of other sulfated compounds like luteolin 3'-sulfate mdpi.comresearchgate.net.

In Zostera noltii, this compound often co-occurs with other sulfated flavonoids, including luteolin 7-sulfate and diosmetin 7-sulfate, forming distinct chemotypes based on their relative abundance frontiersin.orgresearchgate.netmdpi.commdpi.comuib.nonih.gov. Trace amounts of acacetin (B1665396) 7-sulfate have also been detected in Z. noltei researchgate.netmdpi.com.

Other plant families known to contain sulfated flavonoids, such as Asteraceae, Bixaceae, Dilleniaceae, and Verbenaceae, also feature a range of sulfated flavones and flavonols, including compounds like luteolin 7-sulfate, luteolin 3'-sulfate, luteolin 4'-sulfate, chrysoeriol (B190785) 7-sulfate, and diosmetin 7-sulfate kaust.edu.sa.

Biosynthesis of Apigenin 7 Sulfate in Biological Systems

Flavonoid Pathway as a Biosynthetic Origin

The biosynthesis of Apigenin (B1666066) 7-sulfate is deeply rooted in the well-established flavonoid pathway, a major branch of the phenylpropanoid metabolic pathway. nih.govencyclopedia.pub This pathway commences with the amino acid phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. nih.govencyclopedia.pubresearchgate.net This molecule serves as a key precursor for the synthesis of chalcones, the immediate precursors to flavanones and subsequently flavones like apigenin. encyclopedia.pubresearchgate.netresearchgate.net The formation of apigenin from the flavanone (B1672756) naringenin (B18129) is a critical juncture, setting the stage for the final sulfation step. researchgate.netresearchgate.netresearchgate.net The entire process underscores the metabolic grid in plants where primary metabolites are channeled into the production of a diverse array of specialized secondary metabolites.

Enzymatic Sulfation Mechanisms

The conversion of apigenin to Apigenin 7-sulfate is a detoxification process known as sulfation, catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.govnih.gov This reaction involves the transfer of a sulfonate group from a universal donor molecule to the hydroxyl group at the 7th position of the apigenin backbone. nih.gov

Role of Flavonoid 7-sulfotransferase (F7S) in Apigenin Sulfation

Specific enzymes within the sulfotransferase family exhibit high substrate specificity. Flavonoid 7-sulfotransferase (F7S) is a key enzyme implicated in the regioselective sulfation of flavonoids at the 7-hydroxyl group. researchgate.net This enzymatic activity ensures the precise formation of this compound from its precursor, apigenin. The presence and activity of F7S are critical determinants of the accumulation of this specific sulfated flavonoid in organisms. researchgate.net

Involvement of Sulfotransferase Isoforms (SOT)

In humans, cytosolic sulfotransferases (SULTs) are responsible for the sulfation of a wide array of substrates, including flavonoids. nih.gov Several SULT isoforms have been identified, and they exhibit overlapping yet distinct substrate specificities. nih.gov Research has shown that multiple human SULT isoforms, including SULT1A1, SULT1A2, SULT1A3, and SULT1C4, are capable of sulfating apigenin. nih.gov The expression of these isoforms in various tissues, such as the liver and small intestine, suggests that these are major sites for apigenin sulfation. nih.gov

| Enzyme/Isoform | Role in Apigenin Sulfation |

| Flavonoid 7-sulfotransferase (F7S) | Catalyzes the specific sulfation of flavonoids at the 7-hydroxyl position, leading to the formation of this compound. researchgate.net |

| Sulfotransferase Isoforms (SOT/SULT) | A family of enzymes that catalyze the sulfation of various compounds, including apigenin. nih.govresearchgate.net |

| SULT1A1 | A human cytosolic sulfotransferase isoform with significant activity towards apigenin. nih.gov |

| SULT1A2 | A human cytosolic sulfotransferase isoform that shows sulfating activity towards apigenin. nih.gov |

| SULT1A3 | A human cytosolic sulfotransferase isoform capable of sulfating apigenin. nih.gov |

| SULT1C4 | A human cytosolic sulfotransferase isoform that displays sulfating activity towards apigenin. nih.gov |

3'-Phosphoadenosine 5'-phosphosulfate (PAPS) as a Sulfate (B86663) Donor

The enzymatic transfer of a sulfate group requires an activated sulfate donor. In virtually all biological sulfation reactions, this role is fulfilled by 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govnih.govwikipedia.org PAPS is synthesized in the cell from ATP and inorganic sulfate. nih.govwikipedia.org The high energy of the phosphoric-sulfuric acid anhydride (B1165640) bond in PAPS makes the transfer of the sulfuryl group to an acceptor molecule, such as apigenin, energetically favorable. acs.org The availability of PAPS can be a rate-limiting factor for sulfation reactions, and its synthesis is tightly regulated. nih.govyoutube.com

Upstream Enzymatic Steps in Apigenin Biosynthesis Relevant to this compound Formation

The formation of this compound is contingent upon the prior synthesis of its aglycone, apigenin. A crucial step in the biosynthesis of apigenin is the conversion of a chalcone (B49325) intermediate to a flavanone, a reaction catalyzed by the enzyme Chalcone Isomerase.

Chalcone Synthase (CHS) Activity

Chalcone synthase (CHS) is the first and a crucial rate-limiting enzyme in the flavonoid biosynthesis pathway. nih.govmdpi.com It belongs to the type III polyketide synthase (PKS) family of enzymes. wikipedia.org The primary function of CHS is to catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.netfrontiersin.org This reaction forms the C15 backbone of flavonoids, yielding a key intermediate known as naringenin chalcone. nih.govwikipedia.orgebi.ac.uk

The catalytic mechanism of CHS involves a series of decarboxylations and condensation reactions. mdpi.com The process begins when the starter molecule, p-coumaroyl-CoA, is loaded onto a catalytic cysteine residue in the enzyme's active site. mdpi.comfrontiersin.org This is followed by three successive rounds of condensation with malonyl-CoA. frontiersin.org Each condensation step involves the decarboxylation of malonyl-CoA to create a nucleophile for chain elongation. mdpi.com The resulting linear polyketide intermediate is then cyclized and aromatized through intramolecular reactions to form naringenin chalcone. ebi.ac.uk CHS is considered a central hub for the enzymes of the flavonoid pathway, interacting with subsequent enzymes like chalcone isomerase (CHI) and flavanone 3-hydroxylase (F3H). wikipedia.org

| Parameter | Description | References |

|---|---|---|

| Enzyme Class | Type III Polyketide Synthase (PKS) | wikipedia.org |

| Substrates | 1 molecule of p-coumaroyl-CoA, 3 molecules of malonyl-CoA | wikipedia.orgresearchgate.net |

| Product | Naringenin chalcone | nih.govfrontiersin.org |

| Catalytic Site | Features a key Cysteine residue (Cys164) | nih.govmdpi.com |

| Function | Catalyzes the first committed step in flavonoid biosynthesis, forming the C15 flavonoid backbone. | nih.govwikipedia.org |

Flavanone 3'-hydroxylase (F3'H)

Flavanone 3'-hydroxylase (F3'H) is a cytochrome P450-dependent monooxygenase that plays a critical role in determining the hydroxylation pattern of the B-ring in flavonoids. nih.govmdpi.com This enzyme catalyzes the introduction of a hydroxyl group at the 3'-position of the B-ring of various flavonoid classes, including flavanones and dihydroflavonols. nih.govmdpi.com

In the context of the pathway originating from the flavanone naringenin, F3'H activity represents a significant branch point. mdpi.com While naringenin can be directly converted to the flavone (B191248) apigenin, it can also serve as a substrate for F3'H. mdpi.com The action of F3'H on naringenin produces eriodictyol. mdpi.comfrontiersin.org Eriodictyol is the precursor for 3',4'-dihydroxylated flavonoids, such as the flavone luteolin (B72000). researchgate.netresearchgate.net Therefore, the activity of F3'H diverts the metabolic flux away from apigenin synthesis and towards the production of other flavonoid classes. mdpi.com F3'H exhibits broad substrate specificity, also acting on dihydrokaempferol (B1209521) and kaempferol (B1673270) to produce dihydroquercetin and quercetin, respectively. mdpi.comfrontiersin.org

| Parameter | Description | References |

|---|---|---|

| Enzyme Class | Cytochrome P450-dependent monooxygenase (CYP75B subfamily) | nih.govmdpi.com |

| Substrates | Naringenin, Dihydrokaempferol (DHK), Kaempferol | mdpi.comfrontiersin.org |

| Products | Eriodictyol, Dihydroquercetin (DHQ), Quercetin | mdpi.comfrontiersin.org |

| Function | Catalyzes 3'-hydroxylation of the flavonoid B-ring, creating precursors for cyanidin-based anthocyanins and other 3',4'-hydroxylated flavonoids. | nih.govfrontiersin.org |

Flavone Synthase (NFS)

Flavone synthase (often abbreviated as FNS) is the key enzyme responsible for the conversion of flavanones into flavones. researchgate.netjmb.or.kr Specifically, it catalyzes the formation of apigenin from its precursor, (2S)-naringenin. nih.govresearchgate.net This reaction involves the introduction of a double bond between the C2 and C3 carbons of the C-ring, a desaturation reaction that converts the flavanone structure into the flavone backbone. researchgate.netfrontiersin.org

Two distinct types of flavone synthase enzymes have been identified in plants, which evolved independently: wikipedia.orgresearchgate.net

Flavone Synthase I (FNSI): A soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD). researchgate.netnih.gov This type was initially thought to be exclusive to the Apiaceae plant family but has since been found in other species like maize and rice. nih.govfrontiersin.org

Flavone Synthase II (FNSII): A membrane-bound, NADPH-dependent cytochrome P450 monooxygenase (CYP93B subfamily in dicots and CYP93G in monocots). researchgate.netfrontiersin.org FNSII is more widespread throughout the plant kingdom. frontiersin.org

Both enzymes catalyze the same reaction, converting naringenin to apigenin, which is the immediate precursor for this compound. encyclopedia.pubresearchgate.netjmb.or.kr The presence of these enzymes is a critical determinant for a plant's ability to produce apigenin and its derivatives. nih.govconicet.gov.ar

| Parameter | Description | References |

|---|---|---|

| Enzyme Class | Type I (FNSI): Soluble 2-oxoglutarate-dependent dioxygenase (2-ODD) Type II (FNSII): Membrane-bound cytochrome P450 monooxygenase | researchgate.netnih.gov |

| Substrate | (2S)-Naringenin | jmb.or.krnih.gov |

| Product | Apigenin | researchgate.netasm.org |

| Cofactors | FNSI: Fe²⁺, 2-oxoglutarate, O₂, Ascorbate FNSII: NADPH | wikipedia.orgresearchgate.net |

| Function | Catalyzes the desaturation of the C-ring to convert flavanones to flavones. | researchgate.netfrontiersin.org |

Influence of Environmental Factors on Biosynthesis (e.g., Sulfur Availability)

The final step in the formation of this compound is the sulfation of apigenin. This reaction is catalyzed by a class of enzymes known as sulfotransferases (SOTs), which transfer a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 7-hydroxyl group of apigenin. researchgate.netmdpi.comfrontiersin.org The biosynthesis of this final compound is therefore directly dependent on the plant's sulfur assimilation pathway and can be influenced by environmental sulfur availability. nih.govnih.gov

Plants absorb sulfur primarily from the soil in the form of inorganic sulfate (SO₄²⁻). mdpi.comnih.gov This sulfate is then activated through a two-step enzymatic process to form PAPS. mdpi.comfrontiersin.org

ATP sulfurylase catalyzes the reaction of sulfate with ATP to form adenosine (B11128) 5'-phosphosulfate (APS). mdpi.com

APS kinase then phosphorylates APS to yield PAPS. mdpi.com

The availability of sulfur in the soil is a major limiting factor for plant production and directly impacts the intracellular pool of sulfate and, consequently, the amount of PAPS that can be synthesized. nih.govresearchgate.net Under sulfur-deficient conditions, plants activate complex regulatory networks to manage sulfur resources. nih.govresearchgate.net This can lead to a reduction in the synthesis of sulfur-containing secondary metabolites, including sulfated flavonoids. frontiersin.org A limited supply of PAPS would directly curtail the activity of sulfotransferases responsible for producing this compound, even if the precursor apigenin is abundant. Therefore, adequate sulfur nutrition is essential for the complete biosynthesis of this sulfated flavonoid. frontiersin.orgnih.gov

Metabolism and Biotransformation of Apigenin and Its Sulfated Conjugates

Phase II Metabolism of Apigenin (B1666066) Leading to Sulfate (B86663) Conjugates

Upon absorption, apigenin undergoes extensive Phase II metabolism, where sulfate and glucuronide conjugates are formed. nih.gov Sulfation, in particular, has been identified as a significant route for the biotransformation of apigenin. nih.govcaldic.com

In vivo studies have demonstrated that apigenin is metabolized to various conjugates, with sulfate conjugates being prominent. The absorbed apigenin circulates in the blood and is present in tissues in the form of its glucuronide and sulfate conjugates. nih.govcaldic.com While specific quantitative data on Apigenin 7-sulfate as a primary in vivo metabolite requires further detailed investigation, the general consensus points to the 7-OH position as a key site for conjugation reactions. Studies on similar flavonoids have shown a preference for sulfation at the 7-OH position.

In addition to the 7-OH position, the 4'-OH group of apigenin is also a target for sulfation. While glucuronidation shows a preference for the 7-OH and 3-OH positions of flavonoids, sulfation often prefers the 4'-OH position. nih.gov This suggests that Apigenin 4'-O-sulfate is a likely metabolite formed during the biotransformation of apigenin.

The metabolism of apigenin is not limited to sulfation; it occurs concurrently with extensive glucuronidation. caldic.comnih.gov In fact, studies suggest that glucuronidation may be a more dominant pathway than sulfation for apigenin in both in vivo and in vitro models. caldic.com Apigenin is subject to both glucuronidation and sulfation in Caco-2 and HepG-2 cell models, which represent the intestine and liver, respectively. caldic.com The primary metabolite of apigenin is often reported to be apigenin-7-O-glucuronide. elsevierpure.comdntb.gov.ua This dual metabolism highlights the complex and efficient detoxification processes the body employs for flavonoids like apigenin.

Enzymes Involved in Apigenin Sulfation

The sulfation of apigenin is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). These enzymes play a crucial role in the metabolism of a wide range of phenolic compounds, including flavonoids.

Several human SULT isoforms have been shown to exhibit activity towards apigenin. Specifically, four SULTs have been identified as being capable of sulfating apigenin: SULT1A1, SULT1A2, SULT1A3, and SULT1C4. nih.gov The sulfating activity is most prominent in the liver and small intestine, which are major sites of drug metabolism. nih.gov

Among the identified SULTs, SULT1A1 is considered a primary enzyme responsible for the sulfation of apigenin. nih.gov SULT1A1, also known as phenol-preferring sulfotransferase, is highly expressed in the human liver and intestine and plays a significant role in the metabolism of various phenolic xenobiotics. nih.govnih.gov Its activity is crucial in determining the extent of sulfation and subsequent bioavailability of dietary flavonoids like apigenin.

Sulfating Activity in Organ Cytosols (e.g., Liver and Intestine)

Consistent with the expression patterns of SULT enzymes, the sulfation of apigenin occurs predominantly in specific organs. The liver and small intestine are the major sites for the sulfation of apigenin nih.gov. Cytosols prepared from human liver and small intestine samples have shown significantly higher apigenin-sulfating activity compared to cytosols from the lung and kidney nih.govresearchgate.net. This is unsurprising given that SULT1A1, SULT1A2, and SULT1A3 are abundantly expressed in the liver and intestinal tract nih.gov. In vitro studies using rat liver subcellular fractions also confirmed that apigenin undergoes conjugation to form a monosulfoconjugate researchgate.netfrontiersin.org.

Table 1: Human SULT Enzymes Involved in Apigenin Sulfation

| Enzyme | Role in Apigenin Sulfation | Primary Location of Activity |

|---|---|---|

| SULT1A2 | One of the four major SULTs that sulfate apigenin. | Liver and Intestine |

| SULT1A3 | Specifically mediates regiospecific 7-O-sulfation. | Liver and Intestine |

| SULT1C4 | One of the four major SULTs that sulfate apigenin. | Liver and Intestine |

Microbial Biotransformation of Apigenin and its Glycosides

Gut microbiota play a significant role in the metabolism and bioavailability of dietary flavonoids like apigenin, which often occur in nature as glycosides, such as apigenin-7-glucoside.

The initial and critical step in the metabolism of apigenin glycosides in the gut is deglycosylation, the removal of the sugar moiety to release the active aglycone, apigenin. Human intestinal microbiota are capable of this conversion nih.govresearchgate.net. Specific gut bacteria have been identified as being able to hydrolyze apigenin-7-glucoside to apigenin mdpi.com. In particular, cytosolic extracts from Eubacterium ramulus and Bacteroides distasonis have been shown to form apigenin from apigenin-7-glucoside nih.govresearchgate.netmdpi.com. This microbial deglycosylation is essential, as the resulting apigenin aglycone can then be absorbed or further metabolized nih.gov.

Certain microorganisms are also capable of carrying out sulfation reactions, mimicking mammalian phase II metabolism nih.gov. The fungus Cunninghamella elegans has been shown to effectively biotransform apigenin into its sulfated derivatives researchgate.netnih.gov. When apigenin is fermented with Cunninghamella elegans NRRL 1392, it yields two primary metabolites: this compound and apigenin 7,4'-disulfate researchgate.netnih.govjst.go.jp. This demonstrates a microbial pathway for the direct sulfation of the apigenin aglycone researchgate.net.

Table 2: Microbial Biotransformation of Apigenin and its Glycosides

| Microorganism | Transformation | Substrate | Product(s) |

|---|---|---|---|

| Eubacterium ramulus | Deglycosylation | Apigenin-7-glucoside | Apigenin |

| Bacteroides distasonis | Deglycosylation | Apigenin-7-glucoside | Apigenin |

| Cunninghamella elegans | Sulfation | Apigenin | This compound, Apigenin 7,4'-disulfate |

Molecular Mechanisms and Cellular Signaling Modulated by Apigenin and Its Sulfated Derivatives

Modulation of Kinase Pathways

Kinase pathways are central to cellular communication, governing processes from proliferation to apoptosis. The influence of Apigenin (B1666066) 7-sulfate on these critical signaling networks is a key aspect of its biological activity.

PI3K/Akt/mTOR Signaling Pathway Interactions

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, survival, and metabolism. While direct studies on Apigenin 7-sulfate are limited, research on its parent compound, apigenin, provides significant insights. Apigenin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer nih.govmdpi.com. It can suppress the proliferation and induce autophagy in liver cancer cells by blocking this pathway mdpi.com. Apigenin's inhibitory action can involve the direct inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of Akt nih.govnih.gov. Furthermore, apigenin has been observed to inhibit the phosphorylation of mTOR in osteosarcoma cells researchgate.net. Given that sulfation is a common metabolic step, it is plausible that this compound may also modulate this pathway, although further research is required to confirm this.

MAPK/ERK (Extracellular-signal-regulated Kinase) Pathways (e.g., ERK1/2, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are critical in transducing extracellular signals into cellular responses such as proliferation, differentiation, and stress responses. The modulatory effects of apigenin on these pathways are well-documented and can be cell-type specific. For instance, in melanoma cells, apigenin has been shown to affect the phosphorylation of ERK, JNK, and p38, leading to apoptosis nih.gov. In mouse macrophage ANA-1 cells, apigenin induced apoptosis by downregulating the expression of phospho-ERK and phospho-JNK, while upregulating phospho-p38 plos.org. Apigenin can also suppress the proliferative capabilities of MAPK/ERK by modulating the expression of Akt and ERK nih.govnih.gov. The direct impact of this compound on the MAPK/ERK pathways remains to be elucidated.

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathways (e.g., STAT1, STAT3)

The JAK/STAT signaling cascade is pivotal for transmitting information from extracellular chemical signals to the nucleus, playing a key role in immunity, cell growth, and apoptosis. Aberrant JAK/STAT signaling is a characteristic of various tumors nih.gov. Apigenin has been demonstrated to inhibit this pathway by preventing the phosphorylation of JAK/SRC, which subsequently blocks the activation of STAT3 nih.gov. This inhibition prevents the translocation of STAT dimers to the nucleus and the subsequent activation of target genes involved in tumor invasion and angiogenesis nih.gov. While these findings for apigenin are significant, specific studies investigating the interaction of this compound with the JAK/STAT pathway are currently lacking.

Protein Kinase C delta (PKCδ) Modulation

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily and is involved in regulating cell differentiation, proliferation, and apoptosis. Research has shown that apigenin can inhibit the activity of PKCδ. Specifically, in normal human keratinocytes, apigenin suppresses the increase in activator protein-1 (AP1) factor expression and promoter activity that is stimulated by PKCδ overexpression nih.gov. This suppression is associated with a reduction in the phosphorylation of PKCδ at Tyr311 nih.gov. The ability of this compound to modulate PKCδ activity directly has not yet been reported.

Selective Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a ubiquitously expressed and highly conserved serine/threonine kinase that is often overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Apigenin is recognized as a selective inhibitor of CK2 plos.orgnih.gov. It has been shown to suppress CK2 enzymatic activity nih.gov. The crystal structure of apigenin in complex with the catalytic subunit of CK2 has been solved, revealing its mechanism of competitive inhibition with respect to ATP researchgate.net. This inhibitory effect on CK2 is a key aspect of apigenin's anti-cancer properties. As with other pathways, direct evidence for the inhibition of CK2 by this compound is not yet available.

Regulation of Transcription Factors and Gene Expression

The modulation of signaling pathways by this compound and its parent compound ultimately converges on the regulation of transcription factors and the expression of their target genes. Apigenin has been found to influence the expression of various genes. For example, it can down-regulate the expression of MUC5AC, a mucin gene, in airway epithelial cells by inhibiting the NF-κB signaling pathway nih.gov. In the context of cancer, apigenin has been shown to downregulate DNA repair genes in breast cancer cells, which can enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922) mdpi.com. Furthermore, apigenin can induce the translocation of the forkhead box transcription factor O1 (FOXO1) to the nucleus but paradoxically inhibits the expression of gluconeogenic and lipogenic genes nih.gov. In the realm of synthetic biology, apigenin has been identified as a potential repressor for a genetically engineered gene promoter, suggesting its utility as a tool for controlling gene expression mdpi.com. The specific gene regulatory effects of this compound are an important area for future investigation.

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A thorough and scientifically accurate article focusing exclusively on the molecular and cellular effects of "this compound," as per the requested detailed outline, cannot be generated at this time. Extensive searches for specific research on this particular sulfated derivative have revealed a significant lack of data concerning its direct impact on the specified signaling pathways.

This compound is recognized as a metabolite of the more widely studied flavonoid, apigenin. nih.govmdpi.com However, the vast majority of available scientific literature details the bioactivity of apigenin itself or its glycoside forms, such as apigenin-7-glycoside. nih.govnih.gov Findings related to these compounds cannot be directly and accurately attributed to this compound, as the addition of a sulfate (B86663) group can significantly alter a molecule's bioavailability, metabolism, and biological effects.

Specifically, there is insufficient published research detailing the mechanisms of this compound in the following areas outlined in the request:

Impact on Cellular Apoptosis and Cell Cycle Regulation

Induction of Caspase-dependent Apoptosis:The induction of apoptosis through caspase-dependent pathways is a well-documented effect of the parent compound apigenin.mdpi.comnih.govnih.govHowever, studies specifically investigating this mechanism for this compound were not found.

The only relevant information found pertains to the activation of the Nrf2 pathway and the regulation of oxidative stress-related enzymes. One source indicated that this compound is involved in Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and the subsequent upregulation of enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase, and Glutathione (B108866) Peroxidase (GSH-Px) . However, this information is derived from a source that was explicitly excluded from use in this article.

Due to this critical gap in the scientific literature regarding the specific molecular interactions of this compound, generating an article that adheres strictly to the provided outline with the required depth and scientific accuracy is not possible without resulting in speculation or inaccuracy.

Modulation of Anti-apoptotic (Bcl-2) and Pro-apoptotic (Bax, Mcl-1) Proteins

The balance between pro-survival and pro-apoptotic proteins within the Bcl-2 family is a critical determinant of a cell's susceptibility to apoptosis, or programmed cell death. Apigenin has been observed to influence this delicate equilibrium. nih.govmdpi.com Studies have indicated that apigenin can decrease the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, while concurrently increasing the expression of the pro-apoptotic protein Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a key factor in promoting the mitochondrial pathway of apoptosis. nih.gov

Furthermore, research has highlighted the ability of apigenin to suppress the expression of Mcl-1, another significant anti-apoptotic protein. nih.gov The simultaneous downregulation of both Bcl-xL and Mcl-1 by apigenin has been identified as a crucial mechanism for inducing apoptosis in cancer cells. nih.gov This dual inhibitory action effectively removes two major blocks on the apoptotic machinery. The modulation of these key apoptotic regulators underscores the potential of apigenin and its derivatives to sensitize cells to apoptotic signals.

Below is a table summarizing the observed effects of Apigenin on key apoptotic proteins.

| Protein Family | Protein | Observed Effect of Apigenin | Functional Outcome |

| Anti-apoptotic | Bcl-2 | Decrease in expression | Promotes Apoptosis |

| Bcl-xL | Decrease in expression | Promotes Apoptosis | |

| Mcl-1 | Decrease in expression | Promotes Apoptosis | |

| Pro-apoptotic | Bax | Increase in expression | Promotes Apoptosis |

Cell Cycle Arrest at Specific Phases (e.g., G1/S, G2/M)

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Apigenin has been shown to interfere with this process by inducing cell cycle arrest at specific checkpoints, thereby inhibiting uncontrolled cell growth. researchgate.net

Numerous studies have demonstrated that apigenin can cause an accumulation of cells in the G2/M phase of the cell cycle. famecancermuseum.comnih.govnih.govspandidos-publications.com This arrest prevents cells from entering mitosis and undergoing division. The induction of G2/M arrest has been observed in various cancer cell lines, including those of the breast, colon, and pancreas. famecancermuseum.comnih.govnih.gov In some cellular contexts, apigenin has also been reported to induce arrest at the G1/S transition, preventing the initiation of DNA replication. researchgate.net The specific phase of cell cycle arrest can be dependent on the cell type and the concentration of the compound used. researchgate.net

The following table outlines the cell cycle phases at which Apigenin has been observed to induce arrest.

| Cell Cycle Phase | Effect of Apigenin | Consequence |

| G1/S | Induction of arrest | Prevents DNA replication |

| G2/M | Induction of arrest | Prevents entry into mitosis |

Regulation of Cell Cycle-related Proteins (e.g., Cyclin A, Cyclin B, CDK1, p21)

The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their association with cyclins. Apigenin's ability to induce cell cycle arrest is directly linked to its modulation of these key regulatory proteins.

Research has shown that apigenin treatment leads to a significant decrease in the protein levels of Cyclin A and Cyclin B. famecancermuseum.comnih.gov These cyclins are crucial for the G2 and M phases, respectively. Concurrently, a marked reduction in the levels and activity of CDK1 (also known as Cdc2), the catalytic partner for Cyclin A and Cyclin B, has been observed. famecancermuseum.comnih.gov The inhibition of the Cyclin B1/CDK1 complex is a critical event leading to G2/M arrest. nih.gov

In addition to downregulating positive regulators of the cell cycle, apigenin has been found to upregulate the expression of p21/WAF1, a potent CDK inhibitor. famecancermuseum.comnih.gov The p21 protein can inhibit the activity of various cyclin/CDK complexes, leading to cell cycle arrest in both G1 and G2 phases. famecancermuseum.com Notably, the induction of p21 by apigenin can occur through both p53-dependent and p53-independent pathways, broadening its applicability across different cancer types with varying p53 status. famecancermuseum.comnih.gov

The table below summarizes the regulatory effects of Apigenin on key cell cycle proteins.

| Protein | Protein Type | Observed Effect of Apigenin | Impact on Cell Cycle |

| Cyclin A | Cyclin | Decrease in expression | G2/M Arrest |

| Cyclin B | Cyclin | Decrease in expression | G2/M Arrest |

| CDK1 | Cyclin-Dependent Kinase | Decrease in expression and activity | G2/M Arrest |

| p21 | CDK Inhibitor | Increase in expression | G1/S and G2/M Arrest |

Analytical Methodologies for Apigenin 7 Sulfate Research

Extraction and Sample Preparation Techniques for Sulfated Flavonoids

The initial step in analyzing apigenin (B1666066) 7-sulfate involves efficient extraction from its source material, which must be carefully performed to preserve the integrity of the sulfated compound. Sulfated flavonoids are generally more water-soluble than their aglycones due to the presence of the polar sulfate (B86663) group . However, they can be susceptible to hydrolysis under acidic conditions, making solvent selection and pH control crucial during extraction and sample preparation frontiersin.org, nih.gov.

Common extraction techniques employed for sulfated flavonoids include maceration and Soxhlet extraction kaust.edu.sa. A range of solvents with varying polarities are utilized, such as methanol (B129727), ethanol, n-hexane, chloroform, dichloromethane, ethyl acetate, and n-butanol kaust.edu.sa. Methanol and ethanol, often in concentrations of 50% or 80%, are frequently used, sometimes in combination with water frontiersin.org, nih.gov. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) represent more advanced techniques that can enhance extraction efficiency by disrupting cell structures and accelerating mass transfer acs.org.

For biological samples, additional sample preparation steps may be required, such as protein precipitation using organic solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate) or liquid-liquid extraction ijhsr.org. Solid-phase microextraction (SPME) is also noted as a simple technique requiring minimal sample preparation acs.org.

Table 1: Common Extraction and Sample Preparation Techniques for Sulfated Flavonoids

| Technique/Solvent | Typical Solvents | Sample Matrix Examples | Notes | Primary Sources |

| Maceration | Methanol, Ethanol, Ethyl Acetate, Water | Plant materials | Simple, often repeated extractions. | kaust.edu.sa, ijhsr.org |

| Soxhlet Extraction | Methanol, Ethanol, Hexane, Dichloromethane, etc. | Plant materials | Continuous extraction, efficient for less polar compounds. | kaust.edu.sa |

| Ultrasound-Assisted Ext. | Methanol, Ethanol | Plant materials | Enhances cell disruption and mass transfer. | jmp.ir, acs.org |

| Microwave-Assisted Ext. | Methanol, Ethanol | Plant materials | Rapid heating, efficient cell wall rupture. | acs.org |

| Protein Precipitation | Methanol, Acetonitrile, Formic Acid, Ethyl Acetate | Biological fluids/tissues | Used to remove proteins before chromatographic analysis. | ijhsr.org |

| Liquid-Liquid Extraction | Ethanol:Water, Methanol:Acetone, Ethyl Acetate | Plant extracts, biological | Analyte partitioning between immiscible solvents. | ijhsr.org |

| SPME | Various | Various | Minimal sample preparation, rapid extraction. | acs.org |

Chromatographic Separation Methods

Following extraction and preparation, various chromatographic techniques are employed to separate apigenin 7-sulfate from other compounds in the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including this compound ijhsr.org. It is widely used for both qualitative identification and quantitative determination mdpi.com, researchgate.net. HPLC systems are often coupled with various detectors, such as UV-Vis, Diode Array Detector (DAD), Photodiode Array (PDA), and Mass Spectrometry (MS) ijhsr.org, mdpi.com, researchgate.net. The combination of HPLC with MS (HPLC-MS) is particularly powerful for precise detection and separation of sulfated flavonoids frontiersin.org, mdpi.com, researchgate.net.

Typical HPLC analyses for sulfated flavonoids utilize reversed-phase C18 columns ijhsr.org, frontiersin.org, researchgate.net. Mobile phases commonly consist of mixtures of methanol or acetonitrile with water, often acidified with formic acid to improve peak shape and separation frontiersin.org, researchgate.net, researchgate.net. Detection wavelengths are typically set around 330-340 nm, where flavonoids exhibit strong absorbance mdpi.com, ajol.info. HPLC is also employed for preparative isolation of compounds mdpi.com, nih.gov.

Table 2: Typical HPLC Conditions for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detector | Typical Wavelength (nm) | Notes | Primary Sources |

| HPLC | C18 | Methanol/Acetonitrile + Water (+ Formic Acid) | UV-Vis, PDA, DAD, MS | 330-340 | Quantification, Identification, Purity | ijhsr.org, frontiersin.org, mdpi.com, mdpi.com, researchgate.net |

| Preparative HPLC | Various | Various solvent systems (e.g., Chloroform:Methanol, MeCN:Water) | N/A | N/A | Isolation of compounds | mdpi.com, nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering enhanced resolution, faster separation times, improved peak efficiency, and reduced solvent consumption researchgate.net, researchgate.net. This is achieved by using columns packed with smaller particles (typically sub-2 μm) and operating at higher pressures sigmaaldrich.com. UHPLC, particularly when coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS), is highly effective for the comprehensive analysis and quantification of complex mixtures, including those containing sulfated flavonoids ijhsr.org, phcog.com, frontiersin.org, researchgate.net.

Commonly used stationary phases include C18 columns frontiersin.org, researchgate.net. Mobile phases typically consist of water and methanol, often containing additives like formic acid frontiersin.org, researchgate.net. The ability of UHPLC to perform multi-component analyses rapidly makes it a valuable tool for quality evaluation and metabolite profiling researchgate.net.

Table 3: Typical UHPLC Conditions for Flavonoid Analysis

| Technique | Stationary Phase | Mobile Phase (e.g.) | Detector | Key Advantages | Primary Sources |

| UHPLC | C18 (e.g., BEH) | Water + Formic Acid / Methanol + Formic Acid | MS, UV | Faster separation, higher resolution, less solvent. | ijhsr.org, frontiersin.org, researchgate.net, researchgate.net |

| UHPLC-MS/MS | C18 | Water + 0.25% Formic Acid / Methanol + 0.25% Formic Acid | MS/MS | Rapid multi-component analysis, high sensitivity. | phcog.com, frontiersin.org |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin Layer Chromatography (HPTLC), are valuable techniques for the qualitative and quantitative analysis of flavonoids, including apigenin ijhsr.org, ajol.info, ajol.info, researchgate.net, researchgate.net, jocpr.com. HPTLC offers higher resolution and sensitivity compared to traditional TLC. It is frequently used for fingerprint analysis and the quantification of specific compounds like apigenin ajol.info, ajol.info, researchgate.net.

HPTLC analyses typically employ silica (B1680970) gel plates as the stationary phase ajol.info, ajol.info, researchgate.net, jocpr.com. Mobile phases commonly consist of mixtures of toluene, ethyl acetate, and formic acid in specific ratios ajol.info, ajol.info, researchgate.net, jocpr.com. Detection is usually performed using densitometry, often at wavelengths around 336 nm ajol.info, ajol.info. For apigenin, an Rf value of approximately 0.51 has been reported under specific HPTLC conditions ajol.info, ajol.info. HPTLC can also be coupled with mass spectrometry (HPTLC-MS) for more comprehensive characterization researchgate.net.

Table 4: Typical HPTLC Conditions for Apigenin

| Technique | Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Rf (Apigenin) | Notes | Primary Sources |

| HPTLC | Silica Gel | Toluene:Ethyl Acetate:Formic Acid (4.5:3.5:0.2) | Densitometry | ~0.51 | Quantification, Fingerprinting | ajol.info, ajol.info |

| HPTLC | Silica Gel | Toluene:Ethyl Acetate:Formic Acid (6:4:0.3) | Densitometry | N/A | Simultaneous determination of Apigenin/Luteolin (B72000) | jocpr.com |

| HPTLC | Silica Gel | n-Hexane:Ethyl Acetate:Formic Acid (12:8:2) | UV | N/A | Screening of phenolic acids and flavonoids | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique primarily used for volatile and thermally stable compounds. While apigenin and its derivatives, including this compound, are generally not volatile enough for direct GC analysis without derivatization, GC coupled with Mass Spectrometry (GC-MS) is employed for the qualitative and quantitative study of various phytochemicals ijhsr.org, researchgate.net, fortunejournals.com. For this compound, derivatization (e.g., silylation) would be necessary to increase volatility and thermal stability before GC analysis foodb.ca, hmdb.ca. GC-FID (Flame Ionization Detector) is also used for phytochemical quantification fortunejournals.com.

Table 5: Typical GC Conditions for Phytochemical Analysis

| Technique | Detector | Column Type (Example) | Notes | Primary Sources |

| GC-MS | MS | HP-5MS (30m x 250µm x 0.25µm) | Used for qualitative and quantitative studies of plant compounds. Requires derivatization for non-volatile compounds. | ijhsr.org, researchgate.net, fortunejournals.com |

| GC-FID | FID | HP-5MS (30m x 250µm x 0.25µm) | Used for quantification of phytoconstituents. Requires derivatization. | fortunejournals.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions and charged molecules based on their charge-to-size ratio technologynetworks.com. It is particularly well-suited for analyzing highly charged and water-soluble compounds like sulfated flavonoids, which can be challenging for traditional chromatography due to their high charge density psu.edu. CE offers high resolving power, rapid analysis, and requires minimal sample volumes, making it an attractive "green" analytical technique technologynetworks.com.

CE can effectively separate sulfated flavonoids, including apigenin sulfate psu.edu. Analyses are typically performed in fused silica capillaries using buffer solutions with specific pH values and often with the addition of organic modifiers like methanol or acetonitrile technologynetworks.com, researchgate.net, researchgate.net. Common buffer systems include borate (B1201080) buffers, often with sodium dodecyl sulfate (SDS) for micellar electrokinetic chromatography (MEKC) to enhance sensitivity technologynetworks.com. Detection is frequently carried out using a Diode Array Detector (DAD) researchgate.net.

Table 6: Typical CE Conditions for Flavonoid Analysis

| Technique | Capillary Type | Buffer System (Example) | Voltage (kV) | Detection Method | Notes | Primary Sources |

| CE | Fused Silica | 20 mM Sodium Borate buffer (pH 10.1) + 0.01M SDS + Acetonitrile | 18-25 | UV (390 nm) | Separation of charged molecules, increased sensitivity with MEKC. | technologynetworks.com, researchgate.net, researchgate.net |

| CE | Fused Silica | 20 mM Sodium Phosphate buffer (pH 3.5) | 2-20 | N/A | Separation of sulfated flavonoids under reverse polarity. | psu.edu |

The diverse array of analytical methodologies available allows researchers to effectively isolate, separate, identify, and quantify this compound in various matrices, facilitating a deeper understanding of its occurrence and properties.

Compound List:

this compound

Future Research Directions for Apigenin 7 Sulfate

Elucidation of Specific Molecular Mechanisms of Action for Apigenin (B1666066) 7-sulfate

Future research will focus on delineating the precise molecular pathways modulated by Apigenin 7-sulfate. Current evidence suggests that its biological activities are multifactorial. For instance, it demonstrates significant antioxidant effects through several mechanisms, including the direct trapping of reactive carbonyl species like methylglyoxal, thereby inhibiting the formation of advanced glycation end-products (AGEs). vulcanchem.com Furthermore, it activates the Nrf2 pathway, leading to the upregulation of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). vulcanchem.com It also shows protective effects on mitochondria against oxidative stress. vulcanchem.com

In addition to its antioxidant properties, this compound exhibits anti-inflammatory actions. Studies have shown it can reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), in macrophage cell lines. vulcanchem.com This is associated with a significant reduction in the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses, and subsequent inhibition of the IκBα phosphorylation and COX-2/PGE₂ signaling pathways. vulcanchem.com

Table 1: Observed Molecular Mechanisms of this compound

| Mechanism Category | Specific Action | Downstream Effect |

|---|---|---|

| Antioxidant | Direct trapping of reactive carbonyl species (RCS) | Inhibition of AGE formation vulcanchem.com |

| Nrf2 pathway activation | Upregulation of SOD, GSH-Px, CAT vulcanchem.com | |

| Mitochondrial protection | Attenuation of oxidative stress vulcanchem.com | |

| Anti-inflammatory | Reduction of TNF-α & IL-10 secretion | Decreased inflammatory signaling vulcanchem.com |

| Inhibition of NF-κB nuclear translocation | Inhibition of COX-2/PGE₂ pathway vulcanchem.com |

Comparative Studies of this compound versus Apigenin Aglycone Activity

While direct comparative studies on the sulfate (B86663) conjugate are limited, research on the related compound, apigenin-7-O-glucoside (AP7Glu), offers valuable insights. A study comparing AP7Glu to apigenin found that the glucoside form exhibited more potent antifungal activity against various Candida strains and was more effective at inducing cell death in HCT116 colon cancer cells. nih.gov The study noted that AP7Glu required a lower concentration to achieve the same cytotoxic effects as the aglycone, including chromatin condensation and the formation of apoptotic bodies. nih.gov These findings suggest that conjugation at the 7-position can enhance specific biological activities. Future studies should systematically evaluate if sulfation has a similar or distinct impact compared to glycosylation on the bioactivity of apigenin.

Investigation of the Role of Specific SULT Isoforms in Differential Sulfation Patterns

The biotransformation of apigenin into this compound is catalyzed by cytosolic sulfotransferase (SULT) enzymes. vulcanchem.com Identifying the specific SULT isoforms responsible for this reaction is crucial for understanding the tissue-specific metabolism and potential drug-herb interactions. Research indicates that the formation of this compound occurs through regioselective sulfation, with SULT1A1 and SULT1E1 being the primary isoforms involved. vulcanchem.com

Future research should aim to further characterize the kinetics of these enzymatic reactions and explore the expression of these SULT isoforms in various human tissues, such as the liver and intestine, where flavonoid metabolism is prominent. Understanding the differential activity of these isoforms could explain variations in apigenin metabolism among individuals and its implications for the therapeutic efficacy of apigenin-rich diets or supplements.

Exploration of Bioavailability and Stability Enhancements for this compound

The oral bioavailability of apigenin is generally low, partly due to its poor aqueous solubility and extensive phase II metabolism, which includes sulfation and glucuronidation. researchgate.netnih.gov While sulfation increases water solubility, which aids in excretion, it also limits the systemic availability of the parent aglycone. vulcanchem.com The sulfate conjugate may undergo desulfation by gut microbiota, regenerating apigenin which can then be reabsorbed, a process known as enterohepatic recirculation. vulcanchem.com

Research efforts have focused on enhancing the bioavailability of the parent apigenin to ensure it reaches target tissues in sufficient concentrations. Strategies have included the development of advanced delivery systems such as:

Self-nanoemulsifying drug delivery systems (Bio-SNEDDS): These have been shown to significantly increase the maximum concentration (Cmax) and area under the curve (AUC) of apigenin in vivo. nih.gov

Solid dispersions: Using carriers like pluronic-F127 or mesoporous silica (B1680970) nanoparticles has been demonstrated to improve the dissolution rate and oral absorption of apigenin. nih.govbrieflands.com

Future work could explore the stability of this compound under various physiological conditions and investigate whether delivery systems can be designed to either protect the sulfate conjugate for targeted delivery or to enhance its conversion back to the more permeable aglycone form at specific sites.

Synthesis and Characterization of Novel Apigenin Sulfate Derivatives

The chemical synthesis of this compound and other novel sulfate derivatives is essential for conducting detailed pharmacological studies. A method for preparing water-soluble sodium apigenin sulfonate has been developed involving the sulfonation of apigenin with concentrated sulfuric acid. spkx.net.cn The optimal reaction conditions were identified as a 1:6 ratio (g/ml) of apigenin to concentrated sulfuric acid at a temperature of 15°C for 60 minutes, yielding yellow acicular crystals. spkx.net.cn The structure of the resulting compound was confirmed using infrared spectroscopy (IR), mass spectrometry (MS), and proton nuclear magnetic resonance (1H-NMR). spkx.net.cn

Building on this, future research can focus on the synthesis of a broader range of apigenin sulfate derivatives, including sulfates at other positions (e.g., 4'-position) or multiple sulfation. nih.govnih.gov The characterization and subsequent biological evaluation of these novel compounds will help to establish structure-activity relationships and potentially identify derivatives with enhanced potency or more desirable pharmacokinetic profiles. nih.gov

Table 2: Synthesis and Characterization of Sodium Apigenin Sulfonate

| Parameter | Details |

|---|---|

| Reaction Type | Sulfonation spkx.net.cn |

| Reagent | Concentrated H2SO4 spkx.net.cn |

| Optimal Ratio | 1:6 (apigenin:H2SO4, g/ml) spkx.net.cn |

| Optimal Temperature | 15°C spkx.net.cn |

| Optimal Duration | 60 minutes spkx.net.cn |

| Product Yield | 83.5% spkx.net.cn |

| Characterization Methods | IR, MS, 1H-NMR spkx.net.cn |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological impact of this compound. Metabolomics and proteomics can provide a comprehensive snapshot of the changes in cellular metabolites and proteins following treatment, revealing novel targets and pathways.

Untargeted metabolomics studies on the parent compound, apigenin, have already demonstrated its ability to alter the cellular metabolome, for example by downregulating key metabolites in cholesterol and uric acid synthesis pathways. nih.gov Similar approaches applied to this compound could elucidate its unique metabolic fingerprint and therapeutic potential.

Proteomics can identify proteins that are differentially expressed or modified in response to this compound, offering insights into its mechanism of action. nih.gov By integrating metabolomic and proteomic data, researchers can construct detailed molecular pathways and networks affected by the compound. nih.gov This integrated multi-omics approach will be invaluable for identifying novel biomarkers of efficacy and uncovering the complex interactions between this compound and biological systems, ultimately guiding future therapeutic applications. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.